

# Validating the Role of miR-143 in Insulin Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of miR-143's performance in regulating insulin signaling pathways against other relevant microRNAs. The information presented is supported by experimental data to aid in the validation and assessment of miR-143 as a potential therapeutic target in insulin resistance and type 2 diabetes.

## Comparative Analysis of microRNAs in Insulin Signaling

MicroRNAs (miRNAs) have emerged as critical regulators of the insulin signaling cascade. Dysregulation of specific miRNAs is linked to the pathogenesis of insulin resistance. This section compares the effects of miR-143 with other notable miRNAs on key components of the insulin signaling pathway.

Table 1: Quantitative Comparison of miR-143 and Alternative miRNAs on Insulin Signaling Targets



| miRNA         | Target Gene(s)              | Effect on<br>Target<br>Expression                | Downstream<br>Effect on<br>Insulin<br>Signaling                                                      | Reference<br>Study Finding                                                     |
|---------------|-----------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| miR-143       | ORP8                        | Downregulation                                   | Inhibition of insulin-stimulated AKT phosphorylation.                                                | Upregulation of<br>miR-143 impairs<br>glucose<br>homeostasis.[2]               |
| IGF2R, IGFBP5 | Downregulation              | Potential contribution to insulin resistance.[3] | Inhibition of miR-<br>143-3p protects<br>against obesity-<br>associated<br>insulin<br>resistance.[4] |                                                                                |
| let-7         | IGF-1R, IRS-2,<br>INSR      | Downregulation                                   | Regulation of glucose metabolism by targeting multiple pathway components.[3]                        | Transgenic mice with elevated let-7 show impaired glucose tolerance.[3]        |
| miR-103/107   | Caveolin-1 (Cav-<br>1)      | Downregulation                                   | Impaired insulin<br>sensitivity.[5]                                                                  | Upregulated in the liver of obese mice, contributing to insulin resistance.[3] |
| miR-375       | PDK1                        | Downregulation                                   | Reduction in glucose-induced insulin secretion.                                                      | Overexpression in pancreatic β-cells reduces PDK1 levels.[3]                   |
| miR-29a/b/c   | Negatively regulate insulin | Upregulated in diabetic tissues. [5]             |                                                                                                      |                                                                                |



|          | secretion and β-<br>cell survival.[2]                  |                                                                  |
|----------|--------------------------------------------------------|------------------------------------------------------------------|
| miR-320  | Regulates insulin resistance in adipocytes.[5]         | Expression is significantly higher in insulinresistant cells.[5] |
| miR-133a | Associated with skeletal muscle insulin resistance.[6] | Expression is reduced in individuals with type 2 diabetes. [7]   |

Table 2: Expression Levels of miR-143 in Type 2 Diabetes (T2DM) Patients vs. Healthy Controls

| Study<br>Population                  | Sample Type | Fold Change<br>in T2DM vs.<br>Controls | p-value  | Reference |
|--------------------------------------|-------------|----------------------------------------|----------|-----------|
| Northern<br>Chinese Han              | Serum       | Significantly<br>higher                | < 0.001  | [8]       |
| Saudi Arabian                        | Whole Blood | 5.23-fold increase (overall)           | -        | [9]       |
| Saudi Arabian<br>(Obese T2DM)        | Whole Blood | 6.19-fold increase                     | < 0.0001 | [9]       |
| Saudi Arabian<br>(Non-obese<br>T2DM) | Whole Blood | 3.90-fold increase                     | < 0.0001 | [9]       |

## Visualizing the Molecular Pathways and Experimental Processes The Insulin Signaling Pathway and the Role of miR-143



The following diagram illustrates the canonical insulin signaling pathway and highlights the inhibitory action of miR-143.





Click to download full resolution via product page

Caption: miR-143 inhibits the insulin signaling pathway by targeting ORP8 and IGF2R.

### **Experimental Workflow for Validating miR-143 Targets**

This diagram outlines a typical workflow for the experimental validation of a predicted miR-143 target.



Click to download full resolution via product page

Caption: A stepwise experimental workflow for validating miR-143 target genes.

## Detailed Experimental Protocols Luciferase Reporter Assay for Target Validation

This protocol is used to determine if a gene is a direct target of miR-143.

Materials:



- HEK293T cells
- DMEM (High Glucose) with 10% FBS and 1% Penicillin-Streptomycin
- pmirGLO Dual-Luciferase miRNA Target Expression Vector
- miR-143 mimic and negative control mimic
- Lipofectamine 2000 Transfection Reagent
- Dual-Glo Luciferase Assay System
- 96-well white, clear-bottom plates
- Luminometer

- Vector Construction: Clone the 3' UTR of the putative target gene downstream of the luciferase reporter gene in the pmirGLO vector. Create a mutant construct by altering the miR-143 seed-binding site.
- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Transfection:
  - Co-transfect cells with the luciferase reporter vector (wild-type or mutant) and either the miR-143 mimic or a negative control mimic using Lipofectamine 2000.
  - Typical concentrations are 100 ng of plasmid DNA and 20 nM of miRNA mimic per well.
- Incubation: Incubate the transfected cells for 48 hours.
- Luciferase Assay:
  - Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo
     Luciferase Assay System according to the manufacturer's instructions.



- Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
- Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-143 mimic compared to controls indicates direct targeting.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the mRNA levels of miR-143 and its target genes.

#### Materials:

- TRIzol reagent for RNA extraction
- · Reverse transcription kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers for miR-143, target gene, and a reference gene (e.g., U6 for miRNA, GAPDH for mRNA)
- Real-time PCR system

- RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent.
- Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
   For miRNA, use a specific stem-loop primer for miR-143.
- qPCR:
  - Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
  - A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.



- Data Analysis:
  - Determine the cycle threshold (Ct) values.
  - $\circ$  Calculate the relative expression of the target gene or miR-143 using the  $\Delta\Delta$ Ct method, normalizing to the reference gene.

### **Western Blot for Protein Level Analysis**

This protocol is used to assess the protein levels of key signaling molecules like phosphorylated AKT (p-AKT).

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-target protein, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

- Protein Extraction: Lyse cells or tissues in lysis buffer and determine protein concentration.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.



- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add ECL substrate and visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the protein of interest to a loading control like β-actin.

### Transfection of miR-143 Mimics and Inhibitors

This protocol is for modulating miR-143 levels in cultured cells to study its function.

#### Materials:

- Adherent cells (e.g., adipocytes, hepatocytes)
- miR-143 mimic, miR-143 inhibitor, and corresponding negative controls
- Transfection reagent (e.g., Lipofectamine RNAiMAX)
- Opti-MEM I Reduced Serum Medium

- Cell Seeding: Seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.
- Complex Formation:
  - Dilute the miRNA mimic or inhibitor in Opti-MEM.
  - Dilute the transfection reagent in Opti-MEM.



- Combine the diluted miRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
- Transfection: Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).
- Downstream Analysis: After incubation, cells can be harvested for RNA or protein extraction for further analysis as described in the qRT-PCR and Western blot protocols.

This guide provides a foundational framework for researchers to validate and compare the role of miR-143 in insulin signaling. The provided data and protocols should facilitate further investigation into its potential as a therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Novel Regulator of Type II Diabetes: MicroRNA-143 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNAs as Pharmacological Targets in Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNAs in Insulin Resistance and Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of metformin and varying intensities of exercise on miR-133a expression in diabetic rats: Insights from machine learning analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integration of microRNA changes in vivo identifies novel molecular features of muscle insulin resistance in type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A functional polymorphism of microRNA-143 is associated with the risk of type 2 diabetes mellitus in the northern Chinese Han population [frontiersin.org]



- 9. Evaluation of miRNA-143 and miRNA-145 Expression and Their Association with Vitamin-D Status Among Obese and Non-Obese Type-2 Diabetic Patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Role of miR-143 in Insulin Signaling Pathways: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#validating-the-role-of-mir-143-in-insulin-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com